molecular formula C33H36FN3O4 B13426712 (3R,5R)-Atorvastatin Amide

(3R,5R)-Atorvastatin Amide

Cat. No.: B13426712
M. Wt: 557.7 g/mol
InChI Key: JDBBEWMLTOSJAI-KAYWLYCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-Atorvastatin Amide (CAS 2125501-02-0) is a characterized related substance of the blockbuster drug Atorvastatin, a hypolipidemic agent that inhibits HMG-CoA reductase . This specific stereoisomer serves as a critical reference standard in pharmaceutical research and development, primarily for monitoring and controlling process-related impurities and degradation products formed during the synthesis and purification of Atorvastatin Calcium . Forced degradation studies are essential for validating stability-indicating analytical methods, and this amide derivative is identified as a degradant under specific stress conditions, such as acid hydrolysis and reductive environments . Its presence and quantification are monitored using advanced chromatographic techniques, ensuring the safety and efficacy of the final drug product. The compound requires robust analytical techniques for its characterization, including 1H and 13C NMR, high-resolution mass spectrometry (HRMS), and HPLC-UV/MS . The development of rapid, stability-indicating LC methods, which can resolve and quantify this impurity among others, is a key focus in analytical chemistry to meet ICH guidelines . The toxicological qualification of this compound and the establishment of appropriate acceptance limits must be conducted in strict accordance with ICH Q3A and Q3B guidelines, which govern the reporting, identification, and control of impurities in new drug substances and products . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H36FN3O4

Molecular Weight

557.7 g/mol

IUPAC Name

1-[(3R,5R)-7-amino-3,5-dihydroxy-7-oxoheptyl]-5-(4-fluorophenyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide

InChI

InChI=1S/C33H36FN3O4/c1-21(2)31-30(33(41)36-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)37(31)18-17-26(38)19-27(39)20-28(35)40/h3-16,21,26-27,38-39H,17-20H2,1-2H3,(H2,35,40)(H,36,41)/t26-,27-/m1/s1

InChI Key

JDBBEWMLTOSJAI-KAYWLYCHSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)N)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Strategies for 3r,5r Atorvastatin Amide and Its Precursors

Convergent Synthesis Strategies

Convergent strategies for Atorvastatin (B1662188) amide synthesis primarily focus on the construction of the central polysubstituted pyrrole (B145914) core. The two main fragments that are coupled are a highly substituted 1,4-diketone and a chiral side-chain amine. rsc.org This approach has become the cornerstone of industrial production.

Paal–Knorr Pyrrole Synthesis

The Paal-Knorr pyrrole synthesis is a cornerstone in the industrial production of Atorvastatin and its derivatives. rsc.orgnih.gov This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. nih.gov This method is favored for its efficiency in assembling the complex, multi-substituted pyrrole core of the molecule in a single, convergent step. nih.gov

The key convergent step in many Atorvastatin syntheses is the Paal-Knorr condensation between a highly substituted 1,4-diketone and a primary amine bearing the chiral side-chain. rsc.orgnih.gov The diketone component contains the fluorophenyl, isopropyl, and phenylcarbamoyl groups, while the amine provides the crucial (3R,5R)-dihydroxyheptanoate side chain, often in a protected form. rsc.org

The reaction is typically slow due to the sterically hindered nature of the diketone. rsc.org Extensive optimization has been necessary to achieve high yields. The use of pivalic acid as a catalyst in a refluxing solvent mixture of toluene, heptane, and THF has been found to be effective. rsc.org Further improvements have been sought, with some studies indicating that the addition of an amine to the organic acid catalyst can dramatically shorten reaction times and improve yields. epo.org For instance, the use of pivalic acid in combination with triethylamine (B128534) has been reported. epo.org The reaction mechanism is complex and thought to involve several intermediates and equilibria, with the cyclization step being rate-determining. epo.org

Catalyst SystemSolvent SystemKey Advantages
Pivalic AcidToluene-Heptane-THFClean and high-yielding. rsc.org
Pivalic Acid and TriethylamineTHF and MTBEDramatically shorter reaction time and improved yield. epo.org

This table summarizes catalyst systems used in the Paal-Knorr condensation for Atorvastatin synthesis.

A more recent and innovative approach involves an N-heterocyclic carbene (NHC)-catalyzed three-component coupling reaction. thieme-connect.comnih.gov This one-pot cascade protocol provides direct access to 1,2,4-trisubstituted pyrroles, which are versatile precursors for Atorvastatin. nih.gov The process begins with an NHC-catalyzed Stetter-type hydroformylation using a glycolaldehyde (B1209225) dimer as a C1 building block, followed by a Paal-Knorr condensation with a primary amine. nih.gov

This methodology is noteworthy for its use of simple, commercially available starting materials and a low loading of a transition-metal-free catalyst under mild conditions. nih.gov It offers high step economy and good yields, making it an attractive alternative for synthesizing Atorvastatin derivatives with potential for modifications at the pyrrole core. thieme-connect.comnih.gov

The Hantzsch pyrrole synthesis offers another pathway to the pyrrole core of Atorvastatin. nih.govwikipedia.org This reaction traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.org Modifications of this method have been adapted for the synthesis of the highly substituted pyrrole ring of Atorvastatin. nih.govacs.org

One notable adaptation involves a sequential three-component reaction under high-speed vibration milling conditions. rsc.org This mechanochemical approach has been used to synthesize atorvastatin lactone, demonstrating the potential for solvent-free or reduced-solvent conditions, which aligns with the principles of green chemistry. rsc.org

[3+2] Cycloaddition Approaches

An alternative to the Paal-Knorr synthesis for constructing the pyrrole ring is the [3+2] cycloaddition reaction. rsc.orgnewdrugapprovals.org One of the earliest synthetic routes to Atorvastatin utilized a 1,3-dipolar cycloaddition of a münchnone with an electron-deficient acetylene (B1199291) derivative. rsc.orgnewdrugapprovals.org

In this approach, a münchnone (an mesoionic oxazolium-5-olate) is generated in situ from an N-acylamino acid. This dipole then reacts with a suitable dipolarophile, such as an acetylenic amide, to form the pyrrole ring. rsc.org While this method was instrumental in the initial discovery of Atorvastatin, it was found to be less efficient for large-scale synthesis due to the linear nature of the route to the münchnone precursor. rsc.org However, recent advancements have revisited this strategy, employing multicomponent reactions to shorten the synthesis of the required amido acid precursor, making the [3+2] cycloaddition a more competitive approach. nih.govacs.org For instance, an Ugi four-component reaction has been utilized to synthesize a key intermediate for the cycloaddition in just two steps. nih.govacs.org This regioselective cycloaddition provides a powerful tool for accessing the core structure of Atorvastatin. nih.govacs.org

Propiolic Acid Amide/Ester Cycloaddition

The synthesis of substituted pyrroles can be achieved through the cycloaddition of propiolic acid amides or esters. This method offers a direct route to the pyrrole nucleus, a critical component of many pharmaceutical compounds. While specific examples directly pertaining to (3R,5R)-Atorvastatin Amide are not extensively detailed in the provided results, the general principle of using propiolic acid derivatives in cycloadditions to form pyrrole rings is a known synthetic strategy.

Münchnone Cycloaddition with Acetylene Derivatives

A notable approach for synthesizing the pyrrole core of atorvastatin involves the 1,3-dipolar cycloaddition of a münchnone with an acetylene derivative. nih.gov Münchnones, which are mesoionic oxazolium-5-oxides, react with alkynes to form pyrroles after the extrusion of carbon dioxide. researchgate.net This method has been successfully applied in a regioselective synthesis of an advanced intermediate of atorvastatin. nih.gov

A key challenge in this approach is controlling the regioselectivity of the cycloaddition. nih.govresearchgate.net However, researchers have developed strategies to overcome this, leading to the desired pyrrole regioisomer. nih.gov The reaction's efficiency can be influenced by the nature of the substituents on both the münchnone and the acetylene derivative. researchgate.net

ReactantsConditionsProductYieldReference
Amido acid 4, N,3-diphenylpropiolamide 5N,N′-diisopropylcarbodiimide (DIPC), THFAdvanced intermediate 1046% nih.gov

Ugi Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR), offer a highly efficient and convergent pathway for the synthesis of complex molecules like atorvastatin. nih.govacs.org The Ugi reaction brings together an amine, a carbonyl compound, an isocyanide, and a carboxylic acid in a single step to generate a highly functionalized product. nih.govnih.gov

This strategy has been ingeniously applied to shorten the synthesis of atorvastatin. acs.orgacs.org By carefully choosing the four components, a key intermediate can be assembled in a significantly reduced number of steps compared to traditional linear syntheses. nih.gov For instance, a reported MCR-based synthesis of atorvastatin utilized p-fluorobenzaldehyde, a functionalized amine, a convertible isocyanide, and isobutyric acid to produce a key Ugi adduct. nih.gov This adduct was then converted in a few steps to a crucial amido acid intermediate, which subsequently participated in a münchnone cycloaddition to form the atorvastatin core. nih.gov

AmineCarbonylIsocyanideAcidSolventProductYieldReference
Amine 3p-Fluorobenzaldehyde 6Convertible isocyanide 7Isobutyric acid 82,2,2-Trifluoroethanol (TFE)Ugi adduct 940% nih.gov

Intermolecular Aza-Wittig Reaction

The aza-Wittig reaction is a powerful tool for the formation of carbon-nitrogen double bonds and is widely used in the synthesis of nitrogen-containing heterocycles. thieme-connect.comwikipedia.orgsioc-journal.cn This reaction involves the reaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to yield an imine. wikipedia.org The intramolecular version of this reaction is particularly valuable for constructing cyclic structures. thieme-connect.comacs.org

While direct application of an intermolecular aza-Wittig reaction for the final assembly of the this compound core is not explicitly detailed in the provided search results, the general utility of this reaction in forming C=N bonds within heterocyclic systems is well-established. thieme-connect.comsioc-journal.cntandfonline.com The reaction's broad applicability and mild conditions make it a relevant strategy for synthetic chemists exploring new routes to complex nitrogen heterocycles. acs.org

Stereoselective Synthesis of Chiral Intermediates

The (3R,5R)-dihydroxy acid side chain is a critical pharmacophore of atorvastatin and its stereochemistry is essential for its biological activity. nih.gov Consequently, the stereoselective synthesis of this chiral building block has been a major area of research.

Synthesis of the Chiral 3,5-Dihydroxy Acid Side Chain

Various methods have been developed to synthesize the chiral 3,5-dihydroxy acid side chain with high stereopurity. These approaches often rely on either chiral pool synthesis, using naturally occurring chiral molecules as starting materials, or asymmetric synthesis, employing chiral catalysts or auxiliaries.

The chiral pool approach utilizes readily available and inexpensive chiral starting materials, such as carbohydrates and amino acids, to introduce the desired stereocenters. L-Malic acid has been employed as a chiral precursor for the synthesis of the atorvastatin side chain. rsc.orgresearchgate.net One route involves the selective modification of the carboxylate groups of L-malic acid, followed by a series of transformations including reduction and cyanide displacement to furnish a key cyano-ester intermediate. rsc.org However, this particular route was noted to be low-yielding in the cyanide displacement step. rsc.org Another strategy starting from the acetonide of L-malic acid involved homologation and a stereoselective reduction to achieve the desired diol. rsc.org

Enzymatic and biocatalytic methods have also proven highly effective for the stereoselective synthesis of the dihydroxy acid side chain. nih.govcsic.esnih.govmdpi.com For instance, diketoreductases have been used for the stereoselective double reduction of a β,δ-diketo ester to produce the desired syn-diol with high diastereoselectivity. nih.gov Carbonyl reductases have also been identified that exhibit excellent activity and diastereoselectivity in the synthesis of a bulky chiral precursor to the atorvastatin side chain. acs.org

Starting MaterialKey TransformationProductReference
L-Malic acidSelective reduction, tosylation, cyanide displacementCyano-ester 32 rsc.org
Acetonide of L-malic acidHomologation, stereoselective reductionHydroxy-diester 26 rsc.org
β,δ-diketo esterStereoselective double reduction with a diketoreductasesyn-3,5-dihydroxy ester nih.gov
t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoateAsymmetric reduction with a carbonyl reductaset-Butyl-6-cyano-(3R,5R)-dihydroxyhexanoate acs.org
Biocatalytic Approaches

The use of enzymes in organic synthesis provides a powerful tool for creating stereochemically pure compounds under mild conditions. csic.es For the synthesis of the atorvastatin side chain, biocatalysis has emerged as a highly effective strategy. csic.esresearchgate.net

One of the most prominent biocatalytic methods for synthesizing the chiral side chain of atorvastatin involves the use of 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA). csic.espnas.org This enzyme catalyzes a sequential double aldol (B89426) addition, a key transformation that establishes two crucial stereocenters in a single pot. pnas.org

The DERA-catalyzed process typically starts with simple, achiral starting materials like acetaldehyde (B116499) and a substituted aldehyde. csic.esrsc.org The enzyme masterfully controls the stereochemical outcome of the reaction to produce a key lactol intermediate with the desired (3R, 5R) configuration. csic.espnas.org This enzymatic reaction is noted for its high enantiomeric excess, often exceeding 99.9%. pnas.orgnih.gov

Recent advancements have focused on using whole-cell biocatalysts overexpressing DERA, which simplifies the process and enhances productivity. nih.govresearchgate.net This approach avoids the need for isolating the enzyme and has been shown to be highly efficient, with volumetric productivity reaching over 40 g L⁻¹ h⁻¹. nih.gov

FeatureDescriptionReference
Enzyme2-deoxy-D-ribose-5-phosphate aldolase (DERA) csic.espnas.org
ReactionSequential double aldol addition csic.es
Key IntermediateChiral lactol nih.govresearchgate.net
Stereoselectivity>99.9% ee pnas.orgnih.gov

Chemo-enzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions. researchgate.netgoogle.com These multi-step processes leverage enzymes for critical stereoselective transformations within a broader synthetic sequence. For instance, a diketoreductase enzyme can be used for the stereoselective double reduction of a β,δ-diketo ester, efficiently creating the two chiral centers of the statin side chain. nih.gov

Another chemo-enzymatic route involves an aldolase-catalyzed reaction to form a chiral intermediate, which is then chemically converted to the final product. google.com These hybrid approaches allow for the synthesis of complex molecules like atorvastatin with high precision. researchgate.netgoogle.com One such process can generate the (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid intermediate, a protected side chain precursor, in a one-pot synthesis. google.com

Asymmetric Synthesis (e.g., Ruthenium and Rhodium Complexes)

Asymmetric synthesis using chiral metal complexes offers a powerful alternative to biocatalysis for establishing the stereocenters of the atorvastatin side chain. Ruthenium and rhodium complexes, in particular, have been employed as catalysts in key stereodetermining steps.

One notable application involves a ruthenium-mediated late-stage ¹⁸F-deoxyfluorination for the synthesis of radiolabeled atorvastatin. nih.gov In this process, a phenol (B47542) precursor is coordinated to a ruthenium(II) complex, which activates it for the subsequent fluorination reaction. nih.gov While this specific example is for a derivative, the principle of using transition metal catalysts for stereoselective transformations is a cornerstone of modern atorvastatin synthesis. A direct catalytic asymmetric aldol reaction has also been developed to create the side chain efficiently. nih.gov

Stereoselective Reduction Techniques

The stereoselective reduction of a ketone precursor is a common and critical step in many synthetic routes to atorvastatin. The goal is to produce the syn-1,3-diol with the correct (3R,5R) stereochemistry. This can be achieved through both substrate-controlled and reagent-controlled methods.

A robust carbonyl reductase from Lactobacillus brevis (LbCR) has shown high activity and excellent diastereoselectivity in the reduction of a bulky t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate intermediate. acs.org This enzymatic reduction yields the desired chiral diol with a diastereomeric excess of over 99.5%. acs.org Engineered E. coli cells containing this reductase have been used to convert high concentrations of the substrate, demonstrating the industrial potential of this technique. acs.org

Control of Stereocenters in (3R,5R) Configuration

Achieving the correct (3R,5R) configuration is paramount for the biological activity of atorvastatin. The synthetic strategies discussed above employ different tactics to control these two stereocenters.

Biocatalytic methods , such as the DERA-catalyzed aldol addition, are highly effective due to the inherent stereocontrol of the enzyme's active site. csic.espnas.org The enzyme precisely orients the substrates to yield the desired stereoisomer. rsc.org

Asymmetric synthesis relies on chiral catalysts, such as ruthenium or rhodium complexes, to create a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.gov

Stereoselective reduction of a prochiral ketone often uses a pre-existing chiral center in the molecule to direct the approach of the reducing agent (substrate control) or employs a chiral reducing agent or catalyst (reagent control). acs.org The use of diketoreductases is particularly efficient as a single enzyme can stereoselectively reduce two ketone groups to establish both chiral centers. nih.gov

The chiral pool approach starts with an inexpensive, enantiomerically pure natural product, such as isoascorbic acid, and carries its stereochemistry through the synthesis. wikipedia.org

StrategyMethodKey FeatureReference
BiocatalysisDERA-catalyzed aldol additionEnzyme active site controls stereochemistry. csic.espnas.org
Asymmetric SynthesisChiral metal complexes (e.g., Ru, Rh)Chiral catalyst creates an asymmetric environment. nih.govnih.gov
Stereoselective ReductionCarbonyl reductase (e.g., LbCR)Enzymatic reduction of a ketone to a specific alcohol stereoisomer. acs.org
Chiral PoolUse of natural productsIncorporates existing stereocenters from readily available chiral molecules. wikipedia.org

Synthesis of Key Pyrrole Core Precursors

The central feature of atorvastatin is its pentasubstituted pyrrole core. The most common and industrially favored method for constructing this heterocyclic ring is the Paal-Knorr synthesis. nih.govacs.orgrsc.org

The Paal-Knorr reaction involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine. nih.govbiomolther.org In the context of atorvastatin synthesis, a highly substituted 1,4-diketone is reacted with a chiral amino-ester side chain precursor. rsc.orgbiomolther.org This convergent approach allows for the late-stage introduction of the complex side chain, which is a significant advantage in a multi-step synthesis. rsc.org

The synthesis of the 1,4-diketone precursor itself often involves multiple steps, including Knoevenagel and Stetter reactions. rsc.orgbiomolther.org Variations on the Paal-Knorr synthesis, such as combining it in a one-pot sequence with a Stetter reaction, have been developed to streamline the process. nih.govthieme-connect.com

Derivatization and Conjugate Synthesis

Derivatization of the atorvastatin molecule, particularly at its carboxylic acid moiety to form amides and other conjugates, represents a key strategy for modifying its physicochemical and pharmacological profile. These modifications can influence properties such as solubility and targeted delivery. nih.govrsc.org

The synthesis of amide-derived conjugates of atorvastatin offers an alternative to other linkage chemistries, potentially avoiding issues associated with catalysts used in other conjugation methods. nih.gov One described approach involves the creation of an amide bond to link atorvastatin to a targeting moiety, such as an N-acetylgalactosamine derivative, which targets the asialoglycoprotein receptor (ASGPR) in the liver. nih.govrsc.org

A reported synthetic route for an amide-based conjugate (compound 4c) proceeds by first activating the carboxylic acid of atorvastatin with N-Hydroxysuccinimide to form an atorvastatin NHS ester (4). nih.gov This activated ester is then coupled with an N-acetylgalactosamine derivative (C) to form an intermediate product (4'c). Subsequent removal of protecting groups yields the final amide conjugate. nih.gov This method bypasses the need for potentially toxic heavy metal catalysts. nih.gov Studies have shown that conjugates with an amide bond exhibit optimal stability under model conditions, undergoing hydrolysis only in the presence of specific intracellular proteases. nih.govrsc.org

A prevalent method for synthesizing atorvastatin conjugates involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." nih.gov This reaction forms a stable 1,2,3-triazole ring that links the atorvastatin molecule to another chemical entity, such as a targeting ligand. nih.govyoutube.com Triazoles are aromatic, stable structures, making this linkage robust. youtube.com

In this approach, atorvastatin is first modified to contain either an azide (B81097) or an alkyne functional group. This precursor is then reacted with a corresponding alkyne- or azide-containing molecule. For instance, alkyne derivatives of atorvastatin have been synthesized and subsequently reacted with azide-containing N-acetylgalactosamine ligands in the presence of a copper(I) catalyst to yield triazole-derived conjugates. nih.gov

While effective, a significant concern with the CuAAC reaction is the use of a copper catalyst, which is a potentially toxic element. nih.gov This necessitates rigorous purification steps to remove heavy metal residues from the final product. nih.gov

Yields of Triazole-Derived Atorvastatin Conjugates via CuAAC. nih.gov
ConjugateStarting AlkyneStarting AzideYield (%)
1aAlkyne 1 (80 mg, 0.13 mmol)Azide A (40 mg, 0.13 mmol)50
2aAlkyne 2 (132 mg, 0.21 mmol)Azide A (60 mg, 0.21 mmol)69

Challenges and Process Optimization in Synthesis

The large-scale and efficient synthesis of atorvastatin and its precursors is a complex undertaking, presenting challenges in yield, purity, and stereochemical control. biomolther.orgnih.gov

Another key improvement involves the work-up and purification procedures. A kilogram-scale preparation was enhanced by isolating the deprotected diol intermediate as a crystalline solid and using an ethyl acetate (B1210297) extraction during the final salt formation step. nih.gov This modified protocol facilitates the production of high-purity (>99.5%) atorvastatin calcium on an industrial scale. nih.gov

Biocatalysis has also emerged as a powerful tool for improving synthetic efficiency and environmental footprint. nih.govrsc.org The development of a two-step, three-enzyme process for a key chiral intermediate of atorvastatin showcases this approach. rsc.org This process uses a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for stereoselective reduction, followed by a halohydrin dehalogenase (HHDH) for cyanation. Enzyme evolution techniques were employed to dramatically improve catalyst performance, achieving a 2500-fold increase in volumetric productivity for the HHDH step. rsc.org Similarly, the use of a deoxyribose-5-phosphate aldolase (DERA) in a one-pot tandem aldol reaction has been shown to produce key statin intermediates with high efficiency and stereoselectivity. nih.gov

Reported Improvements in Atorvastatin Synthesis.
Improvement StrategyKey FeaturesReported OutcomeReference
Optimized Chemical ProcessFour steps: deprotection, lactonization, hydrolysis, calcification.Overall yield increased from 52% to 67%. researchgate.net
Modified Work-up ProtocolCrystallization of diol intermediate; Ethyl acetate extraction.>99.5% purity on a kilogram scale. nih.gov
Biocatalytic Process (KRED/HHDH)Two-step, three-enzyme reaction with evolved enzymes.2500-fold improvement in volumetric productivity for one step. rsc.org
Biocatalytic Aldol Reaction (DERA)One-pot tandem aldol reaction.>99.9% ee and 96.6% de for the enzymatic step. nih.gov

A critical challenge in the synthesis of atorvastatin is the precise control of its stereochemistry, specifically the two hydroxyl groups on the heptanoic acid side chain, which must be in the (3R, 5R) configuration. wikipedia.orgresearchgate.net The pharmacological activity of the drug is highly dependent on this specific stereoisomer. researchgate.net

The first syntheses achieved this through racemic routes followed by chiral chromatography, which is inefficient for large-scale production. wikipedia.org Subsequent developments focused on enantioselective methods. An early approach utilized a chiral auxiliary to direct a diastereoselective aldol reaction, which is a key bond-forming step in creating the side chain. wikipedia.orgwikipedia.org

The final commercial production process relied on a "chiral pool" strategy. wikipedia.org This approach starts with an inexpensive, naturally occurring chiral molecule, isoascorbic acid, which already contains one of the required stereocenters. This inherent stereochemistry is then carried through the synthetic sequence to establish the correct configuration in the final product. wikipedia.org More recently, enzymatic methods have provided powerful alternatives for establishing the correct stereochemistry. The use of enzymes like deoxyribose-5-phosphate aldolase (DERA) or evolved ketoreductases allows for the creation of the chiral diol side-chain with exceptionally high enantiomeric and diastereomeric excess (>99% ee). nih.govrsc.org These biocatalytic methods offer significant advantages in terms of selectivity and reducing the need for chiral auxiliaries or resolutions. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3r,5r Atorvastatin Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone analytical method for the structural elucidation of organic molecules. Its application to (3R,5R)-Atorvastatin Amide allows for a comprehensive analysis, from the confirmation of its covalent framework in solution to the subtle details of its packing and conformation in the solid state.

Solution-state ¹H and ¹³C NMR are primary tools for confirming the molecular structure of this compound. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃, where the molecule tumbles rapidly, averaging out anisotropic interactions to produce sharp, well-resolved signals. rsc.org

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include the aromatic protons from the fluorophenyl, phenyl, and phenylcarbamoyl groups, the distinctive signals from the isopropyl group, and the complex multiplets from the dihydroxyheptyl amide side chain. acs.orgresearchgate.net The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, with chemical shifts indicative of their functional group and electronic environment (e.g., carbonyl, aromatic, aliphatic). acs.orgresearchgate.net The combined analysis of ¹H and ¹³C NMR, often supported by 2D correlation experiments like COSY and HSQC, allows for the unambiguous assignment of all atoms in the molecule, confirming the identity of this compound. rsc.orgresearchgate.net

Table 1: Representative Solution-State NMR Chemical Shifts for Atorvastatin (B1662188) Derivatives Note: Exact chemical shifts for this compound may vary based on solvent and experimental conditions. The data below is representative of the core structure.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 7.6125 - 140
Side Chain -CH(OH)-3.5 - 4.167 - 71
Isopropyl -CH-~3.4~26
Isopropyl -CH₃~1.5~21
Amide -NH-~10.0N/A
Carbonyl -C=O (Amide)N/A~166
Carbonyl -C=O (Side Chain)N/A~178

While solution-state NMR confirms the molecular identity, solid-state NMR (ssNMR) provides critical information about the drug's structure in its solid form, which is crucial for understanding polymorphism. researchgate.netnsf.gov Polymorphs, or different crystalline forms of the same compound, can have different physical properties. acs.org Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), ¹⁹F MAS, and ¹⁵N CP/MAS are highly sensitive to the local environment of the nuclei, making them powerful tools for distinguishing between crystalline and amorphous forms. nsf.govcas.cz For instance, highly ordered crystalline forms produce narrow, well-resolved NMR signals, whereas amorphous forms typically show single, broad signals. cas.cz

In the solid state, the chemical shift of a nucleus is anisotropic, meaning it depends on the orientation of the molecule relative to the external magnetic field. This anisotropy is described by the chemical shift tensor (CST), which has three principal components (δ₁₁, δ₂₂, δ₃₃). rsc.org While MAS averages this anisotropy to give the isotropic chemical shift (δiso), specialized experiments can be used to measure the principal components of the CST. nsf.govnih.gov These tensor values provide detailed information about the local electronic structure, symmetry, and intermolecular interactions like hydrogen bonding. acs.orgnih.gov For example, studies on the closely related Atorvastatin Calcium (Form I) have used 2D-SUPER and 2DPASS experiments to determine the CSTs for various carbon and fluorine sites, revealing subtle differences in the electronic environments of the two molecules within the crystal lattice. nsf.govacs.orgnih.gov

Table 2: Experimental ¹³C Chemical Shift Tensor Principal Values for Selected Sites in Atorvastatin Calcium Form I This data, from a closely related compound, illustrates the nature of CST analysis. Molecule "a" and "b" refer to the two distinct molecules in the asymmetric unit.

Carbon Site Molecule δiso (ppm) δ₁₁ (ppm) δ₂₂ (ppm) δ₃₃ (ppm)
C25 (Amide C=O)a168.0244.6193.865.5
C25 (Amide C=O)b167.3250.7180.670.7
C12 (Carboxyl C=O)a185.9250.7231.575.5
C12 (Carboxyl C=O)b177.7250.7215.167.4
Data sourced from studies on Atorvastatin Calcium Form I. nsf.govacs.org

A key insight from the ssNMR analysis of crystalline Atorvastatin Calcium (Form I) is the doubling of resonances for many carbon, fluorine, and nitrogen sites in the spectra. researchgate.netnsf.gov This phenomenon indicates that the asymmetric unit of the crystal contains two crystallographically distinct molecules (often labeled 'a' and 'b'). researchgate.netnih.gov These two molecules have slightly different conformations and experience different crystal packing environments, leading to measurable differences in their isotropic chemical shifts, sometimes as large as 8.2 ppm for ¹³C. nsf.gov This resonance doubling is a direct probe of the crystal structure at the atomic level and is a powerful feature of ssNMR for characterizing complex pharmaceutical solids. nsf.govacs.org

¹⁵N ssNMR is particularly valuable for characterizing the amide group in this compound. The ¹⁵N chemical shift is highly sensitive to the local electronic structure and hydrogen bonding environment of the nitrogen atom. acs.orgrsc.org In studies of Atorvastatin Calcium (Form I), the amide nitrogen (N26) was assigned a chemical shift of 119.2 ppm. nsf.gov Interestingly, unlike many of the carbon signals, the amide nitrogen resonance did not show doubling, suggesting that this particular site has nearly identical chemical shift parameters in the two distinct molecules of the asymmetric unit. nsf.gov In other systems, ¹⁵N NMR has been used to distinguish between cis and trans conformers about the amide bond, which can exist in different ratios in amorphous versus crystalline forms. worktribe.com This makes ¹⁵N ssNMR a precise tool for probing the conformation and intermolecular interactions of the critical amide linkage in the solid state.

Table 3: Solid-State ¹⁵N Isotropic Chemical Shifts for Atorvastatin Calcium Form I

Nitrogen Site Isotropic Chemical Shift (ppm) Comment
N1 (Pyrrole)130.8, 132.0Two distinct signals for molecules 'a' and 'b'.
N26 (Amide)119.2Single resonance, suggesting similar environments for both molecules.
Referenced externally via glycine (B1666218) at 10.0 ppm. nsf.gov

The molecular structure of this compound contains two chiral centers in its side chain (at the C3 and C5 positions). The presence of these stereocenters makes the local environment on either side of a given methylene (B1212753) (CH₂) group in the chain chemically different. As a result, the two protons of a methylene group are not chemically equivalent; they are diastereotopic. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com

In a ¹H NMR spectrum, diastereotopic protons will have different chemical shifts and will couple to each other, typically resulting in complex signal patterns (e.g., each proton appearing as a doublet of doublets). masterorganicchemistry.comresearchgate.net For example, the protons of the CH₂ group at C2, adjacent to the chiral center at C3, are diastereotopic. Their non-equivalence is a direct spectroscopic consequence of the molecule's inherent chirality. researchgate.net Analyzing these distinct signals in the ¹H NMR spectrum helps to confirm the stereochemical integrity of the molecule. researchgate.netmasterorganicchemistry.com

Quantitative NMR Spectroscopy for Assay Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical technique for determining the purity and assay of pharmaceutical compounds, including this compound. unsw.edu.aumdpi.com As a direct method, qNMR allows for the quantification of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard (IS) of known purity. acs.orgox.ac.uk

The assay (Purity, Px) is calculated using the following general equation, which relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard ox.ac.uk:

Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

For this compound, which contains a fluorine atom, both 1H and 19F qNMR can be employed for assay determination. nih.govresearchgate.net While 1H qNMR is widely used, 19F qNMR offers a significant advantage for fluorine-containing compounds. The 19F NMR spectrum typically has a wider chemical shift range and less signal crowding, which minimizes the risk of overlapping signals from the analyte, impurities, or the solvent. nih.govresearchgate.net This often makes the selection of a suitable internal standard and the integration of signals more straightforward and accurate. nih.gov

Key experimental parameters must be carefully optimized to ensure accurate quantification. A crucial parameter is the relaxation delay (D1), which must be set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being measured. nih.gov This ensures complete relaxation of the nuclei between scans, making the signal intensity directly proportional to the number of nuclei. For atorvastatin calcium, T1 values have been determined to be around 2.18 s for 1H and 0.86 s for 19F, necessitating a D1 of at least 15 seconds for reliable quantification. nih.gov

The selection of signals for integration is also critical. For 1H qNMR, non-exchangeable protons that give rise to sharp, well-resolved signals, preferably singlets, are chosen. ox.ac.uk In the case of this compound, signals from the aromatic protons or the isopropyl group could be potential candidates. For 19F qNMR, the single fluorine signal provides a clear and unambiguous target for quantification. researchgate.net

Table 1: Example Data for qNMR Assay Determination of this compound

ParameterAnalyte (this compound)Internal Standard (e.g., 4,4′-Difluorodiphenylmethanone)
Weight (m)10.50 mg5.25 mg
Molecular Weight (M)557.67 g/mol218.20 g/mol
Purity (P)To be determined (Px)99.8%
Nucleus19F19F
Number of Nuclei (N)12
Integral (I)1.000.98
Calculated Assay (Px)98.5%

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the molecular structure and solid-state properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying and characterizing the functional groups within a molecule. The amide group in this compound gives rise to several characteristic absorption bands. Based on data from the closely related atorvastatin molecule, these bands are key identifiers. acs.orgplos.org The N-H stretching vibration appears as a distinct peak, while the carbonyl (C=O) stretching of the amide, often referred to as the Amide I band, is found at a lower wavenumber. acs.orgscispace.com Another important vibration is the N-H bending, or Amide II band.

Table 2: Characteristic FTIR Frequencies for the Amide Group in Atorvastatin Derivatives

Vibrational ModeTypical Wavenumber (cm-1)Reference
N-H Stretching~3360 - 3364 acs.orgplos.orgscispace.comscienceopen.com
C=O Stretching (Amide I)~1649 - 1651 acs.orgplos.orgugm.ac.id
N-H Bending (Amide II)~1580 acs.org
C-N Stretching~1316 acs.org

The precise position of these bands can be influenced by the local molecular environment, including hydrogen bonding.

Pharmaceutical processing techniques such as grinding, cocrystallization, or the formation of amorphous solid dispersions can alter the intermolecular hydrogen bonding network of a solid material. tandfonline.com FTIR spectroscopy is highly sensitive to these changes. The formation of new or altered hydrogen bonds involving the amide and hydroxyl groups of this compound will cause shifts in the corresponding stretching and bending frequencies. ui.ac.idunej.ac.id

For instance, when atorvastatin calcium is formulated into co-amorphous solids or cocrystals, the N-H and C=O stretching bands often shift to different wavenumbers. scispace.comresearchgate.net A shift in the N-H stretching band from 3364 cm⁻¹ to 3402 cm⁻¹ and the C=O stretching band from 1650 cm⁻¹ to 1661 cm⁻¹ has been observed, indicating the formation of new intermolecular interactions between the drug and a coformer. scispace.com Similarly, the formation of hydrogen bonds between atorvastatin and a polymer in a solid dispersion is evidenced by a decrease in the intensity or a shift of the N-H stretching band. scienceopen.com These spectral changes confirm the miscibility of the components at a molecular level and can be correlated with the physical stability of the resulting form. scispace.comtandfonline.com

Table 3: Example of FTIR Spectral Shifts Indicating Hydrogen Bonding Changes in Atorvastatin Solids

Solid FormN-H Stretch (cm-1)C=O Stretch (cm-1)IndicationReference
Crystalline Atorvastatin Calcium33641650Baseline crystalline state scispace.com
Co-amorphous form with coformer34021661Formation of new intermolecular H-bonds scispace.com
Cocrystal with succinic acidShifted to 3466Shifted to 1712Acid-amide intermolecular H-bond formation researchgate.net

Raman Spectroscopy (FT-Raman) for Solid-State Forms

FT-Raman spectroscopy is a powerful, non-destructive technique for the analysis of solid-state forms, such as polymorphs and cocrystals. researchgate.netnih.gov It is particularly advantageous for analyzing finished dosage forms because excipient signals often cause less interference than in FTIR spectroscopy. consensus.app Studies on atorvastatin calcium have demonstrated that FT-Raman can effectively identify and quantify different polymorphic forms within tablets with high accuracy and a low limit of detection. researchgate.netnih.gov

The Raman spectrum of this compound would be expected to show characteristic peaks corresponding to its various structural features, including the pyrrole (B145914) ring, phenyl groups, and the amide functionality. The Amide I band, for example, is also Raman active and its position is sensitive to the secondary structure and hydrogen bonding, similar to its IR counterpart. mdpi.com Analysis of the Raman spectra of different solid-state preparations of this compound can reveal subtle structural differences, making it a crucial tool for quality control and solid-form screening. Research on atorvastatin calcium has identified characteristic Raman lines, such as a strong peak at 424 cm⁻¹, whose positions and intensities can be used to monitor chemical changes or interactions. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₃₃H₃₆FN₃O₄, corresponding to a monoisotopic mass of approximately 557.27 Da. klivon.comlgcstandards.com

In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 558.28.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. While direct fragmentation data for this compound is not widely published, a fragmentation pathway can be predicted based on the known fragmentation of the parent atorvastatin molecule. scirp.orgscirp.org The fragmentation of the core pyrrole structure is expected to be similar, while the fragmentation of the side chain will differ due to the presence of the terminal amide group instead of a carboxylic acid.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zDescription
[M+H]⁺~558.3Protonated molecular ion
Fragment 1~440.2Predicted loss of the phenylcarbamoyl group (C₇H₆NO) from a precursor fragment, by analogy to atorvastatin fragmentation
Fragment 2~292.1Predicted fragment corresponding to a core structural component (e.g., C₂₀H₁₉FN⁺), similar to fragments observed for atorvastatin scirp.org

In-source fragmentation can also be utilized to generate characteristic fragment ions that aid in identification without the need for a separate MS/MS experiment. waters.comwaters.com By applying higher cone voltages, the molecular ion can be induced to fragment, providing valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of atorvastatin and its derivatives. scirp.orgresearchgate.net In negative ion mode, atorvastatin typically forms a deprotonated molecule [M-H]⁻. scirp.org For this compound, the expected molecular weight is approximately 557.27 g/mol . lgcstandards.com

ESI-MS is frequently coupled with liquid chromatography (LC) to separate impurities before mass analysis. researchgate.netwaters.comresearchgate.net This combination allows for the detection and identification of various related substances, including diastereomers, degradation products, and other impurities. researchgate.netresearchgate.netemrespublisher.com The technique is sensitive enough to detect impurities at very low levels, which is crucial for pharmaceutical quality control. waters.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound with a high degree of confidence. For atorvastatin, HRMS can distinguish between compounds with very similar nominal masses. scirp.org

In a study using a Time-of-Flight (TOF) mass analyzer, the protonated molecule [M+H]⁺ of atorvastatin was observed at an m/z of 559.2635. scirp.org The high mass accuracy, with errors typically in the low parts per million (ppm) range, strongly supports the proposed elemental compositions of the parent ion and its fragments. scirp.orgresearchgate.net This level of precision is essential for differentiating between potential impurities and confirming the structure of this compound. nih.gov

Tandem Mass Spectrometry (MS/MS and MS³) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS and MS³) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. scirp.org By isolating a specific ion (the precursor ion) and subjecting it to fragmentation, a characteristic spectrum of product ions is generated. scirp.org

For atorvastatin, MS/MS experiments on the deprotonated ion [M-H]⁻ at m/z 557.2 reveal several major fragments. scirp.org These fragments provide structural information about different parts of the molecule. scirp.org Further fragmentation of these product ions in an MS³ experiment can offer even more detailed insights into the fragmentation pathways, helping to confirm the structure of the initial compound. scirp.orgemrespublisher.com The use of advanced analyzers like Q-trap and Q-ToF facilitates the generation of this detailed spectral data. scirp.org

Collision-Induced Dissociation (CID) Analysis

Collision-Induced Dissociation (CID) is the most common method used to induce fragmentation in tandem mass spectrometry. scirp.org In CID, the selected precursor ion is accelerated and collided with a neutral gas (like nitrogen or argon), causing it to break apart into smaller fragments. scirp.orgnih.gov

The CID mass spectrum of atorvastatin provides a wealth of structural information. For instance, the fragmentation of the protonated atorvastatin ion [M+H]⁺ generates a series of characteristic product ions. scirp.org The analysis of these fragments, including neutral losses and cleavages at specific bonds, allows for the reconstruction of the molecule's structure and the proposal of detailed fragmentation pathways. scirp.orgbeilstein-journals.org This technique is invaluable for identifying unknown impurities and degradation products by comparing their fragmentation patterns to that of the parent drug. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds and for gaining information about their electronic structure.

Absorption Maxima and Spectral Characteristics

Atorvastatin exhibits characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum. In methanol, atorvastatin shows absorption maxima at approximately 205 nm, 246 nm, and 285 nm. clinicsearchonline.org The USP specifies a UV analytical wavelength of 244 nm for atorvastatin calcium tablets. uspnf.comuspnf.com The UV spectrum is a result of the electronic transitions within the chromophores of the molecule, primarily the substituted pyrrole ring and the phenyl groups. unibo.it The intensity of the absorption is directly proportional to the concentration of the compound, a principle that is the basis for many quantitative analytical methods. clinicsearchonline.org

X-ray Crystallography and Diffraction

X-ray crystallography and powder X-ray diffraction (PXRD) are powerful techniques for determining the three-dimensional atomic structure of a crystalline solid.

For atorvastatin calcium trihydrate, synchrotron X-ray powder diffraction data has been used to solve and refine its crystal structure. cambridge.org It crystallizes in the triclinic space group P1. cambridge.orgpharmaexcipients.com The diffraction pattern of crystalline atorvastatin shows sharp, intense peaks at specific diffraction angles (2θ), indicating a high degree of crystallinity. researchgate.net In contrast, amorphous forms of atorvastatin exhibit broad, diffuse halos instead of sharp peaks. ucr.ac.cr These techniques are crucial for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms, as different polymorphs can have different physical properties. ucr.ac.crplos.org

Table of Spectroscopic and Crystallographic Data for Atorvastatin and Related Compounds

Technique Compound Key Findings Reference
ESI-MS AtorvastatinDeprotonated molecule [M-H]⁻ at m/z 557.3 u in negative ion mode. scirp.org
HRMS AtorvastatinProtonated molecule [M+H]⁺ at m/z 559.2635 Da with a mass error of 5.7 ppm. scirp.org
MS/MS AtorvastatinFragmentation of [M-H]⁻ (m/z 557.2) yields major fragments at m/z 479.3, 453.2, 397.2, and 278.1. scirp.org
CID AtorvastatinFragmentation of [M+H]⁺ (m/z 559.2635) produces eleven major fragments. researchgate.net
UV-Vis AtorvastatinAbsorption maxima at ~205 nm, 246 nm, and 285 nm in methanol. clinicsearchonline.org
X-ray Diffraction Atorvastatin Calcium Trihydrate (Form I)Triclinic space group P1 with characteristic peaks at 2θ angles of 9.41°, 10.18°, 11.91°, and 19.12°. cambridge.orgresearchgate.net

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is a definitive analytical technique for determining the three-dimensional structure of a crystalline compound at the atomic level. uol.de This method involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The crystal diffracts the X-rays in a unique pattern of spots, known as reflections. By analyzing the position and intensity of these reflections, it is possible to calculate the precise coordinates of each atom within the crystal's unit cell, which is the smallest repeating block of the crystal lattice. uol.de

For this compound, this technique would provide an unambiguous determination of its absolute configuration. The resulting structural data would confirm the specific stereochemistry at the chiral centers, denoted as (3R,5R), by detailing exact bond lengths, bond angles, and torsional angles of the molecule. uol.de This level of structural resolution is crucial for understanding the molecule's precise shape and conformation, which is fundamental to its chemical properties. While this compound is known as an impurity or intermediate in the synthesis of Atorvastatin, specific single-crystal X-ray diffraction data for this amide compound is not widely available in published literature. manasalifesciences.comlgcstandards.comlgcstandards.comsynzeal.com

Powder X-ray Diffraction (PXRD) for Crystalline Form Identification

Powder X-ray Diffraction (PXRD) is a primary and indispensable tool for the characterization of crystalline solids in pharmaceutical science. americanpharmaceuticalreview.comunesp.br Unlike single-crystal diffraction, PXRD is performed on a sample comprising many tiny, randomly oriented crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase, as the peak positions are defined by the geometry of the unit cell and the peak intensities are determined by the arrangement of atoms within it. americanpharmaceuticalreview.comunesp.br Consequently, PXRD is highly effective for differentiating between various crystalline forms (polymorphs), identifying new solid forms, and distinguishing crystalline material from amorphous solids. americanpharmaceuticalreview.com

Polymorphism is the ability of a compound to exist in two or more crystalline structures that have different arrangements of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varied physicochemical properties. The nomenclature of polymorphic forms using Roman numerals (e.g., Form I, Form II) is extensively documented for the active pharmaceutical ingredient Atorvastatin Calcium and its other salts. google.comgoogle.comgoogle.com

For the intermediate this compound, the specific polymorphic landscape is not as extensively defined in the literature with this nomenclature. However, the principles of PXRD characterization remain the same. Different polymorphic forms of a compound will produce distinct PXRD patterns. For illustrative purposes, the table below shows characteristic PXRD peaks for different polymorphic forms of Atorvastatin salts, demonstrating how the technique is used to identify and distinguish between them.

Table 1: Representative PXRD Peak Data for Various Atorvastatin Salt Polymorphs Note: The following data pertains to Atorvastatin salts and is presented to illustrate the application of PXRD in differentiating polymorphic forms.

Polymorphic FormCharacteristic 2θ Peaks (±0.2°)
Atorvastatin Hemi-Calcium Form V google.com5.3, 8.3, and a broad peak from 18.0 to 23.0
Atorvastatin Hemi-Calcium Form VIII google.comgoogle.com6.9, 9.3, 9.6, 16.3, 17.1, 19.2, 20.0, 21.6, 22.4, 23.9
Crystalline Sodium Atorvastatin google.com6.85, 7.18, 8.33, 19.1, 19.42

Crystalline solids can undergo a process-induced transformation to a disordered, amorphous state when subjected to mechanical stress. pharmaexcipients.com Processes such as high-energy ball milling or grinding apply significant shear forces to the crystal lattice, which can disrupt the long-range molecular order, leading to amorphization. plos.orgpharmaexcipients.comresearchgate.net This transformation is of significant interest as amorphous forms typically exhibit different physical properties compared to their crystalline counterparts.

Powder X-ray diffraction is a key technique for assessing this change. The PXRD pattern of a highly crystalline material displays a series of sharp, well-defined diffraction peaks. researchgate.net As the material undergoes amorphization due to mechanical stress, the intensity of these sharp peaks decreases, and they are gradually replaced by a broad, diffuse signal known as a "halo" pattern. plos.orgresearchgate.net Studies on the closely related Atorvastatin Calcium have demonstrated that milling can induce a partial or complete structural disorder, with the PXRD pattern showing the appearance of a halo, confirming the decrease in crystallinity and the transition toward an amorphous state. plos.orgresearchgate.net

Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second, different molecule (a "coformer") into the crystal lattice. nih.gov The resulting solid, a co-crystal, is a new crystalline phase where the active molecule and the coformer are held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonding. semanticscholar.org The amide functional group present in this compound is a potent hydrogen bond donor and acceptor, making it a suitable candidate for forming co-crystals with appropriate coformers. semanticscholar.org

PXRD is the definitive method for confirming the formation of a new co-crystal. A simple physical mixture of two components will produce a PXRD pattern that is a superposition of the patterns of the individual components. However, if a co-crystal is formed, it will have a unique crystal lattice and therefore will exhibit a completely new and distinct PXRD pattern with diffraction peaks at 2θ angles that are different from those of either of the starting materials. researchgate.netresearchgate.net

For example, studies on the co-crystallization of Atorvastatin Calcium with succinic acid have shown the appearance of new, characteristic peaks in the PXRD pattern, confirming the formation of a novel crystalline phase. researchgate.netresearchgate.netunair.ac.id

Table 2: PXRD Data for Atorvastatin Calcium-Succinic Acid Co-crystal Note: The following data is for an Atorvastatin Calcium co-crystal and illustrates the principle of co-crystal identification by PXRD.

MaterialCharacteristic 2θ Peaks (±0.2°)
Atorvastatin Calcium-Succinic Acid Co-crystal researchgate.netresearchgate.net12.9, 18.2, 26.7

This emergence of a unique diffraction pattern provides clear evidence that a new co-crystalline solid has been formed, rather than a simple physical mixture. researchgate.net

Chemical Reactivity and Degradation Pathways of 3r,5r Atorvastatin Amide

Stability Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance. ajpaonline.com (3R,5R)-Atorvastatin Amide, like its parent compound Atorvastatin (B1662188), undergoes degradation under acidic, oxidative, thermal, and photolytic conditions. nih.govresearchgate.net

Acidic Degradation Pathways

This compound is known to be sensitive to acidic conditions. researchgate.netnih.gov Treatment with acid can lead to several degradation products. researchgate.net The rate of degradation is often dependent on the pH, with stability decreasing as the pH drops. researchgate.net Under acidic hydrolysis, Atorvastatin has been observed to follow first-order degradation kinetics. mdpi.com

Studies on Atorvastatin calcium have shown that acidic stress (e.g., 0.1 N HCl) leads to the formation of several degradation products. nih.gov The degradation process under acidic conditions can be complex, involving reactions such as the loss of the carboxanilide residue and cyclization reactions. researchgate.netnih.gov

Table 1: Summary of Acidic Degradation Findings for Atorvastatin Compounds

Stress Condition Observation Kinetic Model (for Atorvastatin) Key Degradation Products Reference
Acidic Hydrolysis (0.1 N HCl) Considerable degradation First-order kinetics Unknown impurity A1, Impurities H & J nih.gov
Drastic Acidic Conditions (conc. H₂SO₄) Loss of carboxanilide residue, lactonization/dehydration Not specified Novel degradation products researchgate.netnih.gov
Drastic Acidic Conditions (conc. HCl) Complex bridged molecule formation, loss of carboxanilide residue Not specified Novel degradation products nih.gov
Acidic Medium (0.1 M HCl) Partial degradation First-order kinetics Two degradation products (DP1, DP2) mdpi.com

Oxidative Degradation Mechanisms

Oxidative stress is a significant factor in the degradation of this compound. nih.govresearchgate.net Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation products. nih.gov The pyrrole (B145914) ring in the Atorvastatin structure is susceptible to oxidation, potentially forming endoperoxides. ijpsdronline.com

Studies on Atorvastatin have shown that it is susceptible to oxidative degradation. semanticscholar.org In some cases, this can lead to the formation of epoxide impurities, which may have toxic potential. researchgate.net Research has indicated that Atorvastatin therapy can reduce markers of oxidative stress in the body. nih.govnih.gov

Table 2: Oxidative Degradation Products of Atorvastatin

Oxidizing Agent Resulting Products Reference
1% H₂O₂ Unknown impurities O1 & O2, Impurities L & D nih.gov
Hydrogen Peroxide ATV-epoxy furan, ATV-epoxy dion google.com
Hydrogen Peroxide (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide

Thermal and Photochemical Stability Considerations

Thermal and photolytic stress can also induce the degradation of this compound. nih.govresearchgate.net Thermal degradation studies on Atorvastatin have been conducted at elevated temperatures, such as 105°C, leading to the formation of known impurities. nih.gov Photostability studies, exposing the compound to UV and visible light, have also shown degradation. nih.gov

Under thermal stress, Atorvastatin has been found to degrade, although some studies suggest it is relatively stable to thermal degradation compared to other stress conditions. semanticscholar.org Photolytic degradation can lead to the formation of specific impurities. nih.gov

Table 3: Thermal and Photochemical Degradation of Atorvastatin

Stress Condition Duration/Intensity Degradation Products Reference
Thermal 105°C for 10 days Impurities H & J nih.gov
Photolytic 200 W h/m² UV light and 1.2 million lux hours visible light for 11 days Impurities J, L, and D nih.gov
Thermal 60°C for 10 days Slight degradation researchgate.net
Photodegradation UV cabinet at 254 and 328 nm for 48 h > 5% degradation tandfonline.com

Characterization of Degradation Products

The identification and characterization of degradation products are crucial for ensuring the safety and efficacy of a drug. Various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed for this purpose. nih.govresearchgate.net

Lactonization Products

A common degradation pathway for Atorvastatin and its derivatives under acidic conditions is intramolecular cyclization, leading to the formation of a lactone. researchgate.net This reaction involves the nucleophilic attack of a hydroxyl group on the protonated carboxylate group. researchgate.net The formation of Atorvastatin lactone is a significant degradation pathway. mtc-usa.com

Atorvastatin lactone is itself an active metabolite of Atorvastatin. caymanchem.com It can be formed from Atorvastatin through enzymatic processes in the body as well as through chemical degradation. caymanchem.com

Desamidated Products

While information specifically on desamidated products of this compound is limited in the provided search results, the general principles of amide hydrolysis suggest that under certain conditions (such as strong acidic or basic hydrolysis), the amide bond could be cleaved. pharmaceutical-journal.com Forced degradation studies on Atorvastatin calcium have identified numerous impurities, some of which could potentially arise from processes involving the amide group, though not explicitly named "desamidated products". nih.govresearchgate.net For instance, under drastic acidic conditions, a loss of the carboxanilide residue has been observed, which is a form of desamidation. researchgate.netnih.gov

Bridged Tricyclic and Rearranged Products

Under stringent acidic conditions, this compound can undergo complex intramolecular reactions, leading to the formation of novel bridged tricyclic structures and other rearranged products. Treatment with concentrated aqueous hydrochloric acid, for instance, can induce a cascade of reactions resulting in a complex, bridged molecule. nih.gov This transformation involves not only the loss of the carboxanilide moiety but also a C-C bond formation between the lactone moiety and the pyrrole ring, accompanied by the migration of the isopropyl group. nih.gov

A key degradation product formed under these conditions is a complex, bridged molecule whose structure has been elucidated by NMR spectroscopy and X-ray crystal structure analysis. nih.gov Another product, formed upon treatment with concentrated sulfuric acid, involves the loss of the carboxanilide residue along with lactonization and dehydration in the side chain. nih.gov

Table 1: Notable Rearranged Degradation Products of Atorvastatin Derivatives under Strong Acidic Conditions

Degradation ProductFormation ConditionsKey Structural ChangesReference
Bridged Tricyclic ProductConcentrated Aqueous Hydrochloric AcidC-C bond formation, isopropyl group migration, loss of carboxanilide nih.gov
Desamidated LactoneConcentrated Sulfuric AcidLoss of carboxanilide, lactonization, dehydration nih.gov

Oxidative Pyrrole Ring Cleavage Products

The pyrrole ring of this compound is susceptible to oxidative degradation, leading to a variety of cleavage products. The oxidation can be initiated by various means, including exposure to hydrogen peroxide or even atmospheric oxygen over time. google.comgoogle.com The reaction is believed to proceed through the formation of an unstable endoperoxide intermediate across the pyrrole ring. nih.gov

Subsequent rearrangement and nucleophilic attack, often by the 5-hydroxy group of the heptanoic acid side chain, can lead to complex products. nih.gov One such product identified is 4-[1b-(4-Fluoro-phenyl)-6-hydroxy-6-isopropyl-1a-phenyl-6a-phenylcarbamoyl-hexahydro-1,2-dioxa-5a-aza-cyclopropa[a]inden-3-yl]-3-(R)-hydroxy-butyric acid, which incorporates two additional oxygen atoms compared to the parent molecule. nih.gov Other identified oxidative degradation products include those resulting from the cleavage of the heptanoic acid fragment, such as 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide. google.comnih.gov

Forced degradation studies have shown the formation of multiple oxidative degradants. nih.govijpsdronline.com LC-MS analysis has been instrumental in identifying these products by their mass-to-charge ratios. nih.gov

Epimeric Impurities

The stereochemical integrity of the 3,5-dihydroxyheptanoic acid side chain is crucial for the biological activity of atorvastatin and its derivatives. However, under certain conditions, epimerization can occur, leading to the formation of diastereomeric impurities. The synthesis of various atorvastatin impurities, including the (3S,5S)- and (3S,5R)-epimers, has been described in the literature, providing reference standards for their detection and quantification. researchgate.net

While the direct epimerization of this compound is not extensively detailed in isolation, the synthesis of its epimers highlights the potential for their formation as process-related impurities or degradation products. researchgate.net The stereocenters at C-3 and C-5 of the side chain are susceptible to inversion, which can be influenced by factors such as pH and temperature.

Pyrrolidone Analogs

Another notable class of degradation products are the pyrrolidone analogs, also referred to as lactam impurities. chemicea.comsynzeal.com These compounds are formed through the intramolecular cyclization of the carboxamide group with the pyrrole ring. The formation of these analogs, such as (3R,5R)-7-[5-(4-Fluorophenyl)-3-isopropyl-2-oxo-4-phenyl-3-(phenylcarbamoyl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid, represents a significant degradation pathway. chemicea.comclearsynth.com

Table 2: Common Pyrrolidone Analogs of Atorvastatin

Compound NameCommon SynonymsCAS NumberReference
(3R,5R)-7-[5-(4-Fluorophenyl)-3-isopropyl-2-oxo-4-phenyl-3-(phenylcarbamoyl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acidAtorvastatin Lactam Impurity, Atorvastatin Oxo Impurity906552-18-9 chemicea.comclearsynth.com
Atorvastatin Pyrrolidone Lactone-906552-19-0

Reaction Mechanisms of Degradation

Acid-Mediated Cyclization and Isopropyl Migration

The formation of the complex bridged tricyclic product under strong acidic conditions is proposed to occur through a multi-step mechanism. nih.gov The process is initiated by the lactonization of the 3,5-dihydroxyheptanoate side chain, followed by dehydration to form an unsaturated lactone. nih.gov This unsaturated lactone, acting as a Michael acceptor, then undergoes an intramolecular attack at the electron-rich C-2 position of the pyrrole ring. nih.gov

This is followed by a cascade of reactions that includes the migration of the isopropyl group from C-2 to C-3 of the pyrrole ring. nih.gov This shift is thought to proceed via a carbenium-iminium ion intermediate. nih.gov The rearrangement culminates in the elimination of the carboxanilide moiety, leading to the final bridged structure. nih.gov

Cleavage of Carboxanilide Moiety

The cleavage of the carboxanilide moiety is a key step in the degradation of this compound under strongly acidic conditions. nih.gov The mechanism for this cleavage can be complex and is influenced by the specific acid used. nih.gov One proposed mechanism involves the protonation of the amide oxygen, followed by a 1,3-proton shift to the adjacent carbon on the pyrrole ring. This facilitates the elimination of protonated phenyl isocyanate, leading to the desamidated product. nih.gov

Alternatively, due to the basicity of the pyrrole ring, direct protonation at C-3 is also considered a likely initial step. nih.gov The resulting positive charge can be delocalized, which supports the subsequent cleavage of the carboxanilide group. In general, the hydrolysis of amides under acidic conditions involves nucleophilic attack on the protonated carbonyl carbon. sydney.edu.au

Intermediate Endoperoxide Formation and Rearrangement

The oxidative degradation of the pyrrole ring in this compound is a critical aspect of its chemical stability. Research indicates that the oxidation mechanism likely proceeds through the formation of an unstable endoperoxide intermediate. researchgate.netnih.gov This pathway is initiated under oxidative stress conditions, such as exposure to hydrogen peroxide or photo-oxidation. researchgate.netnih.gov The formation of this transient endoperoxide across the pyrrole ring is a pivotal step that leads to a cascade of rearrangement reactions, ultimately yielding several distinct degradation products.

Forced degradation studies have been instrumental in elucidating these pathways. nih.govresearchgate.netmjcce.org.mk Such studies involve subjecting the drug substance to stress conditions like oxidation, photolysis, and thermal degradation to observe the resulting impurities. nih.govtandfonline.comajpaonline.com In the case of atorvastatin, oxidative stress, whether from hydrogen peroxide or exposure to sunlight, has been shown to produce the same set of degradation products, underscoring a common mechanistic route. researchgate.netnih.gov

Following the initial formation of the unstable endoperoxide, two primary rearrangement pathways have been proposed. Both pathways involve a nucleophilic attack by the 5-hydroxy group of the heptanoic acid side chain onto the activated pyrrole ring, resulting in cyclization and the formation of a new six-membered ring. researchgate.netnih.gov This intramolecular reaction leads to two main regioisomeric products, designated as ATV-FX1 and ATV-FXA.

Pathway A: In this pathway, the nucleophilic attack of the 5-OH group occurs at the C-2 position of the pyrrole ring, leading to the formation of ATV-FX1. researchgate.net

Pathway B: Alternatively, the attack can occur at the C-5 position of the pyrrole ring, yielding the regioisomer ATV-FXA. researchgate.net

Further degradation can occur, particularly under acidic conditions. When solutions containing ATV-FXA are acidified, subsequent reactions lead to the formation of two additional products, ATV-FXA1 and ATV-FXA2, which lack the heptanoic fragment of the parent molecule. researchgate.netnih.gov

The structural elucidation of these oxidative degradation products has been achieved through a combination of advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HR-MS), and various one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy methods. researchgate.netnih.gov

Research Findings on Oxidative Degradation Products

Detailed studies have identified and characterized the primary products formed through the endoperoxide pathway. The conditions for their formation and their structural characteristics are summarized below.

Table 1: Formation Conditions of this compound Oxidative Degradation Products

Degradation ProductFormation ConditionsReference
ATV-FX1Prepared in an alkaline acetonitrile (B52724) solution of atorvastatin with the addition of hydrogen peroxide. researchgate.netnih.gov
ATV-FXAFormed by exposing an aqueous acetonitrile solution of atorvastatin to sunlight for several hours, followed by alkalization to pH 8–9. researchgate.netnih.gov
ATV-FXA1 & ATV-FXA2Prepared by the acidification of a solution containing ATV-FXA to pH 3 with phosphoric acid. researchgate.netnih.gov

Table 2: Structural Information of Identified Oxidative Degradation Products

Degradation ProductChemical NameKey Structural Features
ATV-FX14-[1b-(4-Fluoro-phenyl)-6-hydroxy-6-isopropyl-1a-phenyl-6a-phenylcarbamoyl-hexahydro-1,2-dioxa-5a-aza-cyclopropa[a]inden-3-yl]-3-(R)-hydroxy-butyric acidMolecular mass increased by two oxygen atoms compared to atorvastatin; results from O-C bond formation at the pyrrole C-2 position. researchgate.netnih.gov
ATV-FXA4-[6-(4-Fluoro-phenyl)-6-hydroxy-1b-isopropyl-6a-phenyl-1a-phenylcarbamoyl-hexahydro-1,2-dioxa-5a-aza-cyclopropa[a]inden-3-yl]-3-(R)-hydroxy-butyric acidRegioisomer of ATV-FX1; results from O-C bond formation at the pyrrole C-5 position. researchgate.netnih.gov
ATV-FXA13-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamideDescendant of ATV-FXA, formed upon acidification; lacks the heptanoic side chain. researchgate.netnih.gov
ATV-FXA24-(4-Fluoro-phenyl)-2,4-dihydroxy-2-isopropyl-5-phenyl-3,6-dioxa-bicyclo[3.1.0]hexane-1-carboxylic acid phenylamideDescendant of ATV-FXA, formed upon acidification; lacks the heptanoic side chain. researchgate.netnih.gov

These findings highlight that the pyrrole moiety of this compound is the primary site of oxidative degradation, proceeding through a complex mechanism involving endoperoxide intermediates and subsequent intramolecular rearrangements.

Computational Chemistry and Molecular Modeling Studies of 3r,5r Atorvastatin Amide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in predicting molecular properties and correlating them with experimental data for the Atorvastatin (B1662188) scaffold.

DFT calculations have been successfully employed to predict and refine the solid-state structures of Atorvastatin salts. For instance, the crystal structure of Atorvastatin calcium trihydrate (Form I) was solved and optimized using DFT techniques in conjunction with synchrotron X-ray powder diffraction data. cambridge.org This study revealed a crystal structure in the P1 space group, characterized by a prominent hydrophilic layer parallel to the ab-plane, with Atorvastatin anions bonded to each side. cambridge.org

In a separate investigation focused on Form I of Atorvastatin calcium, solid-state NMR data suggested the presence of two distinct Atorvastatin molecules within the asymmetric unit. pharmaffiliates.com DFT calculations were used to propose a local structure consistent with these NMR findings, helping to elucidate the orientations of hydroxyl groups and the hydrogen bonding network. pharmaffiliates.com Such computational approaches are vital for understanding polymorphism, where different solid-state forms of a compound can exhibit varied physical properties.

DFT calculations are crucial for assigning and interpreting spectroscopic data. In the solid-state NMR study of Atorvastatin calcium, DFT was used to calculate chemical shift parameters. pharmaffiliates.com The calculated chemical shift differences based on the proposed structure, which contained two Atorvastatin molecules in the asymmetric unit, showed good agreement with the 66 experimental chemical shift measurements from solid-state NMR. pharmaffiliates.com This correlation between calculated and experimental data provides confidence in the proposed structural model and a deeper understanding of the local chemical environments within the crystal lattice.

Similarly, DFT has been used to assign vibrational modes in FTIR and FT-Raman spectra of Atorvastatin calcium, allowing for the satisfactory identification of different functional group vibrations. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding interactions, conformational changes, and the stability of different forms.

While specific MD simulations focusing on the solid-state properties of (3R,5R)-Atorvastatin Amide were not found, the technique has been applied to the parent Atorvastatin to understand its biological interactions. Classical MD simulations have been used to study the interaction between statins, including Atorvastatin, and their biological targets, such as the LOX-1 receptor. semanticscholar.org These simulations indicated that the presence of the statin ligand significantly increases the stability of the receptor dimer. semanticscholar.org Furthermore, MD simulations have been employed to study the binding of peptide analogs to the HMG-CoA reductase enzyme, for which Atorvastatin is a known inhibitor. scirp.org These applications highlight the power of MD in characterizing the dynamic interactions that govern molecular function, a methodology that is implicitly valuable for the advanced characterization of solid forms and intermolecular interactions of derivatives like the amide.

Prediction of Fragmentation Pathways in Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique for identifying chemical structures. Predicting fragmentation pathways is essential for interpreting MS data. Studies on Atorvastatin provide a detailed map of its fragmentation under electrospray ionization (ESI).

In negative ionization mode, the de-protonated Atorvastatin ion [M-H]⁻ at m/z 557.3 fragments into four major product ions. scirp.org The proposed fragmentation pathway is based on neutral losses, charge-site activated fragmentation, and various bond cleavages. scirp.org

In positive ionization mode using a high-resolution Q-TOF mass spectrometer, the protonated molecule [M+H]⁺ of Atorvastatin appears at m/z 559.2635. researchgate.net High-resolution MS/MS analysis allows for the determination of elemental compositions for each fragment with high accuracy, supporting the proposed fragmentation pathways. researchgate.netunibo.it

Table 1: Major Fragments of Protonated Atorvastatin in High-Resolution MS/MS Data sourced from Shandilya et al. (2017). researchgate.net

Observed m/zCalculated Exact MassProposed FormulaMass Error (ppm)
559.2635559.2603C₃₃H₃₆FN₂O₅⁺5.7
440.2239440.2286C₂₉H₃₀FN₂O₂⁺-
422.2173422.2181C₂₉H₂₈FN₂O⁺1.9
404.2091404.2075C₂₉H₂₇FN₂⁺4.0
318.1654318.1653C₂₂H₂₁FN⁺0.3
292.1508292.1496C₂₀H₁₉FN⁺4.1

Conformational Analysis and Stereochemical Implications

Conformational analysis reveals that the substituents on the central pyrrole (B145914) ring are twisted out of the plane of the ring. scribd.com Quantum chemical geometry optimizations have shown that the conformations of the Atorvastatin anion observed in crystal structures can be significantly higher in energy (e.g., 18.7-25.1 kcal/mol) than their local energy minima, indicating the influence of crystal packing forces on molecular conformation. cambridge.org The largest conformational differences between molecules in the crystal lattice are often found in the side chains. cambridge.org This inherent flexibility is a key stereochemical implication for how the molecule interacts with its environment.

Atropisomerism and Axial Chirality Investigations

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, which can create a chiral axis. This phenomenon has been investigated in analogues of Atorvastatin.

A study aimed to introduce a stable chiral axis into the Atorvastatin molecule by adding a substituent to the phenyl ring at position 3 of the pyrrole core. scribd.com This modification was designed to increase steric hindrance and restrict the rotation of the C-C single bond, potentially creating stable atropisomers (P and M enantiomeric conformations). scribd.com DFT calculations were performed on simplified model molecules to forecast the activation energy required for rotation around this bond. scribd.com Such studies are critical in drug discovery, as different atropisomers can have distinct interactions with biological targets. The stability of atropisomers is often classified by the energy barrier to rotation, with barriers greater than 28 kcal/mol leading to forms that are stable for a year or more. scribd.com

Advanced Analytical Methodologies for Purity and Impurity Profiling of 3r,5r Atorvastatin Amide

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. ijpsjournal.com For (3R,5R)-Atorvastatin Amide, various HPLC methods have been developed to ensure its purity and to monitor potential impurities.

HPLC Coupled with Diode-Array Detector (DAD)

The use of a Diode-Array Detector (DAD) in conjunction with HPLC provides significant advantages for the analysis of this compound. DAD allows for the simultaneous acquisition of absorbance data over a wide range of wavelengths. This feature is instrumental in assessing peak purity by comparing the UV spectra across a single chromatographic peak. Any spectral inconsistencies can indicate the presence of a co-eluting impurity, which might not be resolved chromatographically. nih.gov

A typical HPLC-DAD method for the analysis of atorvastatin (B1662188) and its related compounds involves a reversed-phase column, such as a C18 or C8, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.commjcce.org.mk The detection wavelength is often set around 245 nm, which corresponds to a significant absorbance region for the atorvastatin molecule. nih.gov The ability to monitor multiple wavelengths simultaneously allows for the optimal detection of various impurities that may have different chromophores and, consequently, different optimal absorption wavelengths.

Table 1: Illustrative HPLC-DAD Parameters for Atorvastatin Related Compound Analysis

ParameterCondition
Column Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) nih.gov
Mobile Phase Gradient elution with water–acetonitrile–trifluoroacetic acid nih.gov
Flow Rate 1.0 mL/min nih.gov
Detector Diode-Array Detector (DAD)
Detection Wavelength 245 nm nih.gov
Column Temperature 30 °C mdpi.com

This table presents a representative set of conditions. Actual parameters may vary depending on the specific method and impurities being analyzed.

Stability-Indicating HPLC Methods

Stability-indicating methods are crucial for demonstrating that an analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. nih.gov For this compound, this involves subjecting the compound to stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.govappconnect.in

The development of a stability-indicating HPLC method ensures that all potential degradation products are effectively separated from the main compound and from each other. nih.gov For instance, studies on atorvastatin have shown that it degrades under acidic, oxidative, thermal, and photolytic conditions. nih.gov A validated stability-indicating method will produce clean peaks for the parent compound and all degradation products, allowing for accurate quantification of any decrease in the parent compound's concentration over time. nih.govtandfonline.comresearchgate.net This is essential for determining the shelf-life and storage conditions of the substance.

Table 2: Forced Degradation Conditions for Atorvastatin

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 N HCl24 hours nih.gov
Base Hydrolysis 1 N NaOH42 hours nih.gov
Oxidation 1% H₂O₂24 hours nih.gov
Thermal Degradation Heat6 hours appconnect.in
Photolytic Degradation Light Exposure24 hours jocpr.com

These conditions are illustrative and may be adjusted based on the stability of the specific compound.

Methods for Simultaneous Determination of Related Impurities

During the synthesis of this compound, several related impurities can be formed. researchgate.net HPLC methods have been developed for the simultaneous determination of the main compound and its potential impurities in a single analytical run. nih.govmdpi.com These methods are designed to provide high resolution between structurally similar compounds.

Achieving adequate separation often requires careful optimization of chromatographic parameters, including the choice of stationary phase, mobile phase composition (including pH and organic modifiers), and gradient elution profile. nih.govmjcce.org.mk For example, a Zorbax Bonus-RP column has been shown to be effective in separating Atorvastatin from its closely eluting impurities. nih.gov The ability to quantify multiple impurities simultaneously is highly efficient for routine quality control testing of bulk drug substances and intermediates. jocpr.com

Hyphenated Techniques (HPLC-MS)

The coupling of HPLC with mass spectrometry (HPLC-MS) provides an unparalleled level of specificity and sensitivity for the analysis of pharmaceutical compounds and their impurities.

HPLC-Electrospray Ionization Mass Spectrometry (ESI/MS(n)) for Separation and Characterization

HPLC-ESI-MS is a powerful tool for the structural elucidation of unknown impurities and degradation products. researchgate.net After separation by HPLC, the analyte is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com

By employing tandem mass spectrometry (MS/MS or MSⁿ), precursor ions of interest can be selected and fragmented to produce a characteristic fragmentation pattern. researchgate.net This pattern provides valuable structural information that can be used to identify the impurity, often by comparing it to the fragmentation of the parent compound. For example, HPLC-ESI/MSⁿ analysis has been used to identify and characterize various atorvastatin-related impurities by examining their specific fragmentation pathways. researchgate.netresearchgate.net

Multiple Reaction Monitoring (MRM) for Impurity Quantification

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive quantification technique performed on a triple quadrupole mass spectrometer. mdpi.com In an MRM experiment, a specific precursor ion for the analyte of interest is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. nih.gov

This high degree of specificity allows for the accurate quantification of impurities even at very low levels, often in the range of nanograms per milliliter (ng/mL), and in the presence of complex matrices. researchgate.netnih.gov The method involves monitoring specific precursor-to-product ion transitions for both the impurities and the parent compound. mdpi.com This technique is particularly valuable for trace-level impurity analysis where traditional UV detection may lack the required sensitivity and selectivity. researchgate.net

Table 3: Illustrative MRM Transitions for Atorvastatin and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Atorvastatin559440 nih.gov
ortho-hydroxyatorvastatin575466 nih.gov
para-hydroxyatorvastatin575440 nih.gov

This table shows example MRM transitions for atorvastatin and its hydroxylated metabolites. Similar principles would be applied to quantify impurities of this compound.

Identification and Quantification of Specific Impurities and Related Compounds

The purity of this compound is a critical quality attribute, and its control necessitates the use of advanced analytical methodologies capable of identifying and quantifying a range of specific impurities and related compounds. These impurities can arise from the manufacturing process, degradation, or the presence of stereoisomers. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), stands as the primary technique for impurity profiling. shimadzu.comwaters.comwaters.com

Atorvastatin Amide Impurity

Atorvastatin Amide Impurity, also known as Atorvastatin Diamino Impurity or Atorvastatin Related Compound F, is a significant process-related impurity. veeprho.comveeprho.com Its structure involves the coupling of two atorvastatin molecules through an amide linkage.

Identification and Quantification: The analysis of this dimeric impurity is typically achieved using reversed-phase HPLC methods. These methods are designed to resolve the impurity from the main this compound peak and other related substances.

A stability-indicating LC method capable of detecting various impurities, including amide-related compounds, has been developed. ijprs.com While specific parameters for the amide impurity of this compound are not detailed in isolation, the general approaches for atorvastatin impurity analysis are applicable. These methods often employ C18 or similar stationary phases with a gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (typically acetonitrile). nih.govmedcraveonline.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the unambiguous identification of this impurity. researchgate.net The mass spectrometer can provide molecular weight information, which for this dimeric species, would be significantly higher than the parent amide, confirming its identity. ijpsdronline.com Quantification is performed using a UV detector, often set at a wavelength around 245-248 nm, where the chromophores of the atorvastatin molecule exhibit strong absorbance. nih.govnih.govresearchgate.net The method's linearity, accuracy, and precision are validated to ensure reliable quantification, often down to levels of 0.05%. ijprs.com

ParameterTypical ConditionsSource(s)
Technique Reversed-Phase HPLC, LC-MS ijprs.comresearchgate.net
Column C18, C8 nih.govmedcraveonline.com
Mobile Phase Acetonitrile and aqueous buffer (e.g., ammonium acetate, phosphate) nih.govmedcraveonline.com
Detection UV at 245-248 nm, Mass Spectrometry nih.govijpsdronline.comnih.gov
Quantification Limit Down to 0.05% ijprs.com

Atorvastatin Lactone

Atorvastatin Lactone is a common degradation product of atorvastatin and its derivatives, formed through intramolecular esterification of the 3,5-dihydroxyheptanoic acid side chain. nih.govemrespublisher.com Its presence is a key indicator of the stability of the drug substance.

Identification and Quantification: Numerous HPLC methods have been developed to separate and quantify Atorvastatin Lactone from the active pharmaceutical ingredient. nih.govdoaj.org These methods typically utilize reversed-phase columns and mobile phases consisting of acetonitrile and a buffered aqueous solution. researchgate.netemrespublisher.com The pH of the mobile phase is a critical parameter in controlling the retention and resolution of the lactone from the open-chain acid form. researchgate.net

LC-MS/MS is a highly sensitive and specific technique for both identifying and quantifying Atorvastatin Lactone, with quantification limits reported in the range of 21.5–70.8 ng/mL. researchgate.net In addition to chromatographic techniques, Fourier-transform infrared (FTIR) spectroscopy has been explored to detect the characteristic lactone carbonyl band, which appears at a different wavenumber than the carbonyl groups in the parent molecule. farmaciajournal.com Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has also been demonstrated as a rapid, direct method for quantifying Atorvastatin Lactone on the surface of tablets. nih.gov

ParameterTypical ConditionsSource(s)
Technique RP-HPLC, LC-MS/MS, MALDI-MSI researchgate.netnih.govnih.gov
Column C18 researchgate.net
Mobile Phase Acetonitrile and buffered aqueous solution researchgate.netemrespublisher.com
Detection UV, MS/MS, FTIR researchgate.netfarmaciajournal.com
Quantification Limit 21.5–70.8 ng/mL (LC-MS/MS) researchgate.net

Desfluoro Atorvastatin

Desfluoro Atorvastatin is a process-related impurity where the fluorine atom on the phenyl group is replaced by a hydrogen atom. nih.govbg.ac.rs

Identification and Quantification: The separation and quantification of Desfluoro Atorvastatin are well-documented in the literature, primarily using reversed-phase HPLC. nih.govresearchgate.net A gradient elution with a mobile phase containing acetonitrile, an aqueous buffer (such as ammonium acetate at pH 4), and sometimes tetrahydrofuran (B95107) is effective in resolving it from atorvastatin and other impurities. nih.gov The use of a Luna C18 column has been shown to provide good resolution. nih.gov

Quantification is typically performed with UV detection around 248 nm. nih.gov In one study, the levels of Desfluoro Atorvastatin in bulk drug samples were found to be in the range of 0.057-0.081%. nih.gov LC-MS is also employed for its definitive identification, where the mass difference corresponding to the absence of a fluorine atom can be readily detected. waters.comresearchgate.net Micellar liquid chromatography has also been explored as an alternative separation technique. bg.ac.rs

ParameterTypical ConditionsSource(s)
Technique RP-HPLC, LC-MS waters.comnih.govresearchgate.net
Column Luna C18 nih.gov
Mobile Phase Acetonitrile, ammonium acetate buffer (pH 4), Tetrahydrofuran nih.gov
Detection UV at 248 nm nih.gov
Reported Levels 0.057-0.081% in bulk drug nih.gov

Diamino Atorvastatin

Diamino Atorvastatin is another process-related impurity. synthinkchemicals.comvenkatasailifesciences.com

Identification and Quantification: Detailed analytical methods specifically for the diamino impurity of this compound are less commonly published. However, general HPLC methods for atorvastatin and its related substances are capable of separating this impurity. researchgate.netnih.gov These methods, typically employing C18 or C8 columns with gradient elution, can be adapted for its quantification. nih.govmdpi.com The use of LC coupled with mass spectrometry is invaluable for the structural confirmation of this impurity, based on its unique molecular weight and fragmentation pattern. researchgate.net Quantification would be performed using UV detection, with the method validated for linearity, accuracy, and precision according to ICH guidelines. waters.com

ParameterTypical ConditionsSource(s)
Technique RP-HPLC, LC-MS researchgate.netnih.gov
Column C18, C8 nih.govmdpi.com
Mobile Phase Gradient elution with Acetonitrile and aqueous buffer nih.gov
Detection UV, Mass Spectrometry waters.comresearchgate.net

Epimeric Forms (e.g., (3S,5S)- and (3S,5R)-epimers)

The (3R,5R) stereochemistry of the dihydroxy acid side chain is crucial for the biological activity of atorvastatin. The presence of other diastereomers, such as the (3S,5S), (3S,5R), and (3R,5S) epimers, are considered impurities. waters.comwikipedia.org

Identification and Quantification: The separation of these stereoisomers requires chiral chromatography. HPLC methods using polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel® OD-RH, have been successfully developed. ppj.org.ly A mobile phase consisting of n-hexane and 2-propanol (e.g., 95:5 v/v) has been shown to resolve the diastereomers. ppj.org.ly

In addition to chiral HPLC, some reversed-phase methods have demonstrated the ability to separate certain diastereomers, often referred to as diastereomer-atorvastatin (DSAT), from the main R,R-isomer. nih.govresearchgate.net For instance, a method using a Luna C18 column with an acetonitrile-ammonium acetate buffer-tetrahydrofuran mobile phase was able to quantify DSAT in bulk drug, with levels found between 0.072-0.097%. nih.gov The resolution between atorvastatin and its diastereomers is a critical parameter in method development. researchgate.net

ParameterTypical ConditionsSource(s)
Technique Chiral HPLC, RP-HPLC nih.govppj.org.ly
Column Chiralcel® OD-RH (Chiral), Luna C18 (Reversed-Phase) nih.govppj.org.ly
Mobile Phase n-hexane/2-propanol (Chiral); Acetonitrile/Ammonium Acetate/THF (RP) nih.govppj.org.ly
Detection UV at ~260 nm ppj.org.ly
Reported Levels 0.072-0.097% (for DSAT) nih.gov

Atorvastatin Pyrrolidone Analog

The Atorvastatin Pyrrolidone Analog is a related compound that can be present as an impurity. lgcstandards.comglppharmastandards.com

Identification and Quantification: Analytical reference standards for the Atorvastatin Pyrrolidone Analog are available, which are essential for the development and validation of quantitative analytical methods. glppharmastandards.comsigmaaldrich.comartis-standards.com The analysis is performed using HPLC, often in conjunction with mass spectrometry for definitive identification. The chromatographic conditions would be similar to those used for other atorvastatin-related compounds, focusing on achieving adequate resolution from the parent amide and other impurities. A certificate of analysis for the reference standard will typically provide data from techniques such as 1H-NMR, Mass Spectrometry, and HPLC to confirm its identity and purity, which aids in method development. glppharmastandards.com

ParameterTypical ConditionsSource(s)
Technique HPLC, LC-MS glppharmastandards.com
Identification Comparison with characterized reference standard, MS, NMR glppharmastandards.comsigmaaldrich.com
Quantification HPLC with UV detection glppharmastandards.com

Oxidative Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may arise during the shelf life of a drug substance or from interactions with other components in a formulation. irjmets.com In the case of this compound, and the closely related Atorvastatin, oxidative stress conditions are known to produce specific impurities. nih.govsemanticscholar.org These studies are typically performed by exposing the compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled conditions to simulate and accelerate the degradation process. nih.govsemanticscholar.orglcms.cz

The primary site of oxidative attack on the atorvastatin molecule is the pyrrole (B145914) ring. nih.gov The reaction mechanism is believed to involve the formation of an intermediate endoperoxide, which subsequently undergoes rearrangement. nih.gov This process leads to the formation of several distinct degradation products. Studies on atorvastatin have identified multiple oxidative degradants, which are relevant for understanding the potential impurities in its amide derivative. nih.govgoogle.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique used to identify the mass-to-charge ratio (m/z) of these degradation products, providing crucial information for their structural elucidation. nih.govijpsdronline.com Research has identified several key oxidative impurities, often resulting from the oxidation of the pyrrole ring. nih.gov For example, one identified product involves the addition of two oxygen atoms to the atorvastatin molecule. nih.gov Another study identified an impurity formed by the cyclization of the heptanoic acid side chain with the oxidized pyrrole ring. nih.govijpsdronline.com

The table below summarizes some of the identified oxidative degradation products of Atorvastatin, which are instructive for the analysis of this compound.

Table 1: Notable Oxidative Degradation Products of Atorvastatin

Impurity Name/Code Method of Formation Key Structural Feature
ATV-FX1 Prepared with hydrogen peroxide in an alkaline acetonitrile solution. nih.gov Molecular mass increased by two oxygen atoms compared to atorvastatin, resulting from oxidation of the pyrrole ring. nih.gov
ATV-cycloFP Formed through photo-oxidation or chemical oxidation. google.com A cyclized compound involving the heptanoic fragment and the pyrrole ring. nih.govgoogle.com
ATV-FXA Formed by exposing an aqueous acetonitrile solution to sunlight followed by alkalization. nih.gov A regioisomeric compound to ATV-FX1. nih.gov

This table is based on data from studies on Atorvastatin and its salts. The degradation pathways are expected to be similar for the amide derivative.

Development of Reference Standards and Analytical Method Validation

The accurate quantification of this compound and its impurities relies on the availability of high-quality reference standards and a thoroughly validated analytical method. synzeal.comlgcstandards.com Reference standards for both the primary compound and its known impurities are crucial for method development, validation, and routine quality control. synzeal.com These standards serve as benchmarks for identity, purity, and assay determination. lgcstandards.com

Analytical method validation is a formal process that proves an analytical method is suitable for its intended purpose. nih.gov It is a requirement of regulatory bodies worldwide and follows guidelines such as those from the International Council for Harmonisation (ICH). nih.govmdpi.com For this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common choice for purity and impurity analysis. nih.govresearchgate.net

The validation of such a method encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or excipients. nih.gov Forced degradation studies, including oxidative degradation, are used to demonstrate the method's specificity and stability-indicating capabilities. nih.gov

Linearity: This demonstrates that the method's response (e.g., peak area in HPLC) is directly proportional to the concentration of the analyte over a specified range. nih.gov Linearity is typically evaluated at multiple concentration levels. mdpi.com

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte or impurity is added to a sample and the percentage recovered is calculated. nih.govrasayanjournal.co.in

Precision: This parameter expresses the variability of results from multiple analyses of the same homogeneous sample. It is assessed at different levels:

Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment. mdpi.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.in The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. mdpi.comrasayanjournal.co.in

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). rasayanjournal.co.in It provides an indication of the method's reliability during normal usage.

The table below outlines typical validation parameters and acceptance criteria for an HPLC method for impurity determination.

Table 2: Typical HPLC Method Validation Parameters (ICH Q2(R1) Guidelines)

Parameter Description Typical Acceptance Criteria
Specificity Differentiates analyte from degradation products and impurities. Peak purity index should be close to 1; resolution between adjacent peaks > 1.5.
Linearity Proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of test results to the true value. Percent recovery typically between 80-120% for impurities. rasayanjournal.co.in
Precision Agreement among a series of measurements. Relative Standard Deviation (RSD) ≤ 5% for repeatability; ≤ 10% for intermediate precision. nih.gov
LOQ Lowest concentration quantifiable with accuracy/precision. Signal-to-noise ratio ~10:1; acceptable precision and accuracy at this level. rasayanjournal.co.in
LOD Lowest concentration detectable. Signal-to-noise ratio ~3:1. rasayanjournal.co.in

| Robustness | Resilience to small, deliberate method variations. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits; RSD of results is low. |

The successful development of reference standards and a fully validated, stability-indicating analytical method is a prerequisite for the reliable analysis of this compound, ensuring its quality and consistency in any application. synzeal.comnih.gov

Q & A

Basic Research Questions

Q. How can enantiomeric purity of (3R,5R)-Atorvastatin Amide be determined experimentally?

  • Methodological Answer : Enantiomeric purity is critical due to the stereospecific activity of HMG-CoA reductase inhibitors. Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane:ethanol (90:10 v/v) and UV detection at 244 nm is recommended. Complementary techniques like circular dichroism (CD) spectroscopy or X-ray crystallography can validate absolute configuration . For impurity thresholds, adhere to ICH Q3A guidelines, which specify limits for chiral impurities in APIs .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 244 nm) using a C18 column and acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) provides robust quantification in plasma. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive mode (m/z 559.2 → 440.1 transition) achieves limits of detection (LOD) < 1 ng/mL . Validate methods per ICH Q2(R1) for linearity, precision, and recovery .

Q. How do structural modifications of the pyrrole nucleus impact this compound’s HMG-CoA reductase inhibition?

  • Methodological Answer : Molecular docking studies using crystallographic data of HMG-CoA reductase (PDB: 1HWK) reveal that the 4-fluorophenyl and isopropyl groups enhance hydrophobic interactions with the enzyme’s active site. Substituents at positions 3 and 4 of the pyrrole ring (e.g., phenylcarbamoyl) improve binding affinity by forming hydrogen bonds with Arg590 and Ser684 residues . Experimental validation via enzyme inhibition assays (IC50 measurements) is essential to confirm computational predictions .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo lipid-lowering efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., hepatic first-pass metabolism) or metabolite activity. Conduct comparative studies using:

  • In vitro : HMG-CoA reductase inhibition assays with purified enzyme.
  • In vivo : Hyperlipidemic rodent models (e.g., apoE⁻/⁻ mice) to measure LDL-C reduction and hepatic LDL receptor upregulation.
  • Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-HRMS and assess their inhibitory activity .

Q. How can synthetic routes for this compound be optimized for scalability while minimizing diastereomeric impurities?

  • Methodological Answer : Key steps include:

  • Stereocontrol : Use Sharpless asymmetric dihydroxylation to establish the 3R,5R configuration.
  • Impurity mitigation : Monitor intermediates via in-process HPLC (e.g., USP Atorvastatin Related Compound A as a marker) .
  • Crystallization : Recrystallize the final product from ethanol:water (70:30) to achieve >99.5% enantiomeric excess .
    • Scalability : Pilot-scale reactors with temperature-controlled continuous flow systems improve yield reproducibility .

Q. What bioanalytical challenges arise in detecting this compound metabolites, and how are they addressed?

  • Methodological Answer : Challenges include low metabolite abundance and matrix interference. Solutions:

  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate metabolites from plasma.
  • High-resolution MS : Use Q-TOF instruments to differentiate isobaric metabolites (e.g., 7-[2-(4-fluorophenyl)-4-(hydroxyphenylcarbamoyl)] derivatives) .
  • Stability studies : Evaluate metabolite degradation under varying pH and temperature conditions to validate storage protocols .

Q. How does Analytical Quality by Design (AQbD) enhance robustness in this compound method development?

  • Methodological Answer : AQbD involves:

  • Risk assessment : Identify critical method parameters (e.g., column temperature, mobile phase pH) via Plackett-Burman design.
  • Design space : Optimize using central composite design (CCD) to ensure method robustness across variable conditions.
  • Control strategy : Implement real-time monitoring with PAT (Process Analytical Technology) tools for HPLC .

Q. What advanced techniques characterize this compound impurities, and how are reference standards validated?

  • Methodological Answer :

  • Impurity identification : LC-MS/MS coupled with NMR (¹H/¹³C) to elucidate structures of process-related impurities (e.g., VE009318, CAS 2125501-02-0) .
  • Validation : Compare impurity spectra against USP/EP reference standards (e.g., USP Atorvastatin Related Compound A) and confirm via spiking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.